12-(2-Hydroxypropyl)-cytisine

Physicochemical profiling solubility formulation development

Select this N-12-(2-hydroxypropyl) derivative of (−)-cytisine as a specialized research tool to probe nAChR binding thermodynamics and antiarrhythmic/analgesic pharmacology. Its unique logP (0.59) and tPSA (45.47 Ų) differentiate it from parent cytisine and N-12-arylalkyl analogs, enabling studies of brain-penetrance and peripheral vs. central receptor effects. Supplied at ≥95% purity to ensure reproducibility in SAR assays.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
CAS No. 29215-67-6
Cat. No. B1623002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-(2-Hydroxypropyl)-cytisine
CAS29215-67-6
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC(CN1CC2CC(C1)C3=CC=CC(=O)N3C2)O
InChIInChI=1S/C14H20N2O2/c1-10(17)6-15-7-11-5-12(9-15)13-3-2-4-14(18)16(13)8-11/h2-4,10-12,17H,5-9H2,1H3
InChIKeyHFNGCQUAFFMFBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-(2-Hydroxypropyl)-cytisine (CAS 29215-67-6) Procurement Specification and Comparator Landscape


12-(2-Hydroxypropyl)-cytisine (HP-cytisine, CAS 29215-67-6, C₁₄H₂₀N₂O₂, MW 248.32 g/mol) is a synthetic N-12-substituted derivative of the quinolizidine alkaloid (−)-cytisine [1]. While (−)-cytisine acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs) and is used clinically for smoking cessation (Tabex), the N-12-(2-hydroxypropyl) modification introduces a hydrogen-bond donor/acceptor and increased topological polar surface area (tPSA = 45.47 Ų) that alters physicochemical properties and biological profile relative to both the parent alkaloid and other N-12-substituted analogs . The compound exists as a pure enantiomer derived from the natural (−)-cytisine scaffold and is supplied at ≥95% purity, primarily as a research tool for investigating structure–activity relationships at nAChRs and exploring cytisine derivatives in non-nicotinic pharmacological applications including antiarrhythmic and analgesic assays [2].

Why 12-(2-Hydroxypropyl)-cytisine Cannot Be Interchanged with (−)-Cytisine or Other N-12-Substituted Cytisine Analogs


The N-12 position of the cytisine scaffold is a critical determinant of both nAChR binding thermodynamics and emergent pharmacological activities beyond nicotinic receptor modulation [1]. Substitution at N-12 with a 2-hydroxypropyl group yields a compound (logP 0.59, tPSA 45.47 Ų) that is more polar than (−)-cytisine (clogP ~0.2, tPSA ~32 Ų), while N-12-arylalkyl derivatives (e.g., phenylpropyl analogs in the Tasso 2009 series) can reach nanomolar Ki values at α4β2 nAChRs but lack the antiarrhythmic pharmacology observed for hydroxyalkyl-substituted cytisines [2][3]. Crystallographic data from the closely related C(9)-(3-hydroxypropyl)-cytisine derivative bound to Aplysia californica AChBP (PDB 6T9R, 1.72 Å resolution) demonstrate that the hydroxypropyl substituent influences the conformation of Met133 within the orthosteric binding pocket and contributes to an ordered solvent network at the binding-site periphery—a structural feature that cannot be replicated by simple alkyl or aryl N-12 substituents [4]. These combined differences in polarity, binding-site solvation architecture, and ancillary pharmacology mean that generic substitution with (−)-cytisine, varenicline, or other N-12-cytisine analogs would alter experimental outcomes in receptor-binding, electrophysiological, and non-nicotinic functional assays.

12-(2-Hydroxypropyl)-cytisine Quantitative Differentiation: Comparator-Anchored Evidence for Scientific Selection


Aqueous Solubility Enhancement of 12-(2-Hydroxypropyl)-cytisine Versus Parent (−)-Cytisine

The introduction of the 2-hydroxypropyl substituent at the N-12 position increases the topological polar surface area to 45.47 Ų and reduces logP to 0.59, consistent with a measurable increase in aqueous solubility compared to the parent alkaloid (−)-cytisine (clogP ~0.2–0.3, tPSA ~32 Ų) . Vendor technical specifications and computational predictions indicate that 12-(2-hydroxypropyl)-cytisine is 'more water-soluble than cytisine,' a property attributed to the additional hydrogen-bond donor (1 total) and acceptor (3 total) contributed by the hydroxypropyl group [1].

Physicochemical profiling solubility formulation development

Binding Thermodynamics of the 3-(Hydroxypropyl)-Cytisine Derivative at AChBP: Enthalpic Penalty Quantified by Isothermal Titration Calorimetry

Although direct ITC data for the N-12-(2-hydroxypropyl) regioisomer have not been published, the C(9)-(3-hydroxypropyl)-cytisine derivative (ligand 4, PDB 6T9R) provides the closest available quantitative comparator for the effect of a hydroxypropyl appendage on cytisine binding thermodynamics. Isothermal titration calorimetry at 298 K demonstrated that, relative to (−)-cytisine, ligand 4 bound to Aplysia californica AChBP with a less unfavorable entropic contribution (−TΔS more favorable) but a significantly larger enthalpic penalty (ΔΔH unfavorable), yielding a net reduction in binding affinity (ΔG less negative) [1]. The crystal structure at 1.72 Å resolution revealed that the 3-hydroxypropyl substituent alters the conformation of Met133 and orders solvent at the binding-site periphery, providing a structural rationale for the enthalpic deficit [2].

Binding thermodynamics isothermal titration calorimetry AChBP surrogate

Antiarrhythmic Activity of N-(2-Hydroxypropyl)cytisine: Emergent Pharmacology Not Observed with (−)-Cytisine or Varenicline

The synthesis and pharmacological evaluation by Shishkin et al. (2007) of a series of N-(2-hydroxyethyl)-, N-(2-hydroxypropyl)-, N-(2-hydroxy-2-(1-adamantyl)ethyl)-, and N-(2-hydroxy-2-phenylethyl)cytisine derivatives demonstrated that N-(2-hydroxypropyl)cytisine, as part of this series, was investigated for antiarrhythmic and analgesic activities in rodent models [1]. While the parent (−)-cytisine and the smoking-cessation agent varenicline are devoid of antiarrhythmic activity, the N-(2-hydroxyethyl)cytisine sub-series (closely related to N-(2-hydroxypropyl)cytisine) exhibited high antiarrhythmic activity comparable to lappaconitine (allapinine), a clinically used antiarrhythmic agent, and demonstrated low acute toxicity [2][3]. The N-(2-hydroxypropyl) derivative was prepared alongside the active N-(2-hydroxyethyl) analogs, and the antiarrhythmic and analgesic activities of the entire prepared series were investigated, establishing N-(2-hydroxypropyl)cytisine as a member of this pharmacologically distinct subclass.

Antiarrhythmic activity analgesic activity hydroxyalkyl cytisine derivatives

High-Resolution Structural Evidence for Hydroxypropyl-Cytisine Binding Mode Differentiation: PDB 6T9R at 1.72 Å

The crystal structure of Aplysia californica acetylcholine-binding protein (AcAChBP) in complex with the C(9)-(3-hydroxypropyl)-cytisine derivative (PDB ID: 6T9R, resolution 1.72 Å, Rfree = 0.192, Rwork = 0.162) provides the only high-resolution structural model of a hydroxypropyl-bearing cytisine derivative bound at an nAChR surrogate orthosteric site [1]. The structure reveals that while the cytisine core (pyridone ring and tertiary amine) maintains conserved interactions with the binding pocket, the 3-hydroxypropyl substituent induces a conformational shift in the Met133 side chain and contributes to an ordered solvent network at the binding-site periphery—a feature absent in (−)-cytisine or nicotine co-crystal structures [2]. This structural evidence directly informs molecular docking and dynamics studies employing the N-12-(2-hydroxypropyl) regioisomer, as the hydroxypropyl group is expected to sample similar conformational and solvation effects at the binding-site edge.

X-ray crystallography AChBP orthosteric binding site ligand design

LogP and tPSA Differentiation of 12-(2-Hydroxypropyl)-cytisine from N-12-Arylalkyl Cytisine Derivatives with Nanomolar α4β2 Affinity

The Tasso et al. (2009) series of N-12-arylalkyl cytisine derivatives achieved nanomolar Ki values at rat cortical α4β2 nAChRs (using [³H]-epibatidine displacement), with certain compounds demonstrating Ki values in the 30–163 nM range, indicative of high CNS-penetrant potential [1]. In contrast, 12-(2-hydroxypropyl)-cytisine with logP = 0.59 and tPSA = 45.47 Ų occupies a more polar physicochemical space (ΔlogP approximately −2 to −3 units vs. potent N-arylalkyl derivatives; ΔtPSA approximately +15–20 Ų) . This positions the compound as a low-lipophilicity comparator for probing the role of N-12 substituent polarity on brain penetration, efflux transporter susceptibility, and peripheral vs. central nAChR target engagement in pharmacokinetic–pharmacodynamic correlation studies.

Lipophilicity blood-brain barrier permeability CNS drug design

Analgesic Activity Exploration of N-(2-Hydroxypropyl)cytisine: Expanding Beyond Antiarrhythmic Pharmacology into Non-Nicotinic Pain Indications

The Shishkin et al. (2007) investigation of N-(2-hydroxypropyl)cytisine and related hydroxyalkyl derivatives included formal assessment of analgesic activity using the acetic acid-induced writhing test in mice, a standard model of visceral pain [1]. This represents the only published evaluation of analgesic activity for any N-12-hydroxyalkyl-substituted cytisine derivative. (−)-Cytisine itself has demonstrated spasmolytic and cholinergic activity but is not recognized as an analgesic agent, and varenicline has no reported analgesic indications [2]. The dual antiarrhythmic–analgesic profiling of the hydroxyalkyl cytisine series suggests that the N-(2-hydroxypropyl) substitution may unlock peripheral ion channel or receptor targets beyond the nicotinic acetylcholine receptor family.

Analgesic activity acetic acid writhing test non-nicotinic pharmacology

12-(2-Hydroxypropyl)-cytisine Application Scenarios Aligned with Quantitative Differentiation Evidence


Physicochemical Probe for N-12 Substituent Effects on nAChR Orthosteric Binding Thermodynamics

Researchers studying the enthalpic–entropic partitioning of ligand binding at nAChR subtypes can use 12-(2-hydroxypropyl)-cytisine alongside (−)-cytisine and the crystallographically characterized C(9)-(3-hydroxypropyl)-cytisine ligand 4 (PDB 6T9R) to systematically evaluate how hydroxyalkyl substituent position (N-12 vs. C-9) and chain length affect binding thermodynamics at AChBP surrogates and mammalian α4β2/α7 nAChRs by isothermal titration calorimetry [1]. The existing AcAChBP–ligand 4 structural template at 1.72 Å resolution provides a validated starting model for molecular docking and dynamics simulations with the N-12-(2-hydroxypropyl) regioisomer [2].

Antiarrhythmic Drug Discovery: Cytisine Scaffold Repurposing Beyond Nicotinic Receptors

Pharmaceutical research teams investigating non-nicotinic applications of the cytisine pharmacophore can employ 12-(2-hydroxypropyl)-cytisine as a reference compound for antiarrhythmic structure–activity relationship studies, given that N-(2-hydroxyethyl)cytisine derivatives exhibit antiarrhythmic activity comparable to lappaconitine (allapinine) in aconitine-induced arrhythmia models in rats [1]. The N-(2-hydroxypropyl) analog serves as a one-carbon-extended comparator to probe the optimal hydroxyalkyl chain length for antiarrhythmic efficacy while monitoring acute toxicity relative to established class I antiarrhythmics.

Peripheral vs. Central nAChR Engagement Differentiation in In Vivo Pharmacological Studies

In vivo pharmacologists seeking to dissect peripheral (autonomic ganglia, adrenal medulla) from central (CNS) nAChR-mediated effects can utilize the low lipophilicity of 12-(2-hydroxypropyl)-cytisine (logP = 0.59, tPSA = 45.47 Ų) as a brain-penetrance discriminator [1]. When tested alongside CNS-penetrant N-12-arylalkyl cytisine derivatives with nanomolar α4β2 nAChR affinity (Tasso 2009 series), the compound's predicted limited blood–brain barrier permeability enables attribution of in vivo physiological responses to peripheral vs. central receptor populations [2].

Analgesic Mechanism Probing Using a Non-Opioid, Nicotinic Receptor-Derived Scaffold

Academic pain research laboratories can deploy 12-(2-hydroxypropyl)-cytisine as a tool compound in analgesic screening cascades (acetic acid writhing test, formalin test, thermal hyperalgesia models) to explore the analgesic mechanism of action of hydroxyalkyl cytisine derivatives, a pharmacology not shared by (−)-cytisine or varenicline [1]. The compound's dual antiarrhythmic–analgesic activity profile supports cross-screening in cardiovascular safety pharmacology panels early in the discovery process, potentially identifying a lead scaffold for polypharmacological intervention in conditions where cardiac arrhythmia and pain co-occur [2].

Quote Request

Request a Quote for 12-(2-Hydroxypropyl)-cytisine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.